molecular formula C14H26NO8PS B13762616 AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, DIETHYLPHOSPHATE CAS No. 5823-10-9

AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, DIETHYLPHOSPHATE

Cat. No.: B13762616
CAS No.: 5823-10-9
M. Wt: 399.40 g/mol
InChI Key: QFQPCKASCHEWFN-UHFFFAOYSA-M
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Description

AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, DIETHYLPHOSPHATE is a quaternary ammonium compound (QAC) characterized by a trimethylammonium group attached to a meta-hydroxyphenyl ring. The compound features two distinct counterions: methylsulfate (CH₃OSO₃⁻) and diethylphosphate ((C₂H₅O)₂PO₄⁻). QACs are widely recognized for their applications as surfactants, biocides, and phase-transfer catalysts due to their cationic nature and hydrophobic substituents . The meta-hydroxyphenyl group may enhance antimicrobial efficacy, while the dual counterions could influence stability and solubility in aqueous environments.

Properties

CAS No.

5823-10-9

Molecular Formula

C14H26NO8PS

Molecular Weight

399.40 g/mol

IUPAC Name

(3-diethoxyphosphoryloxyphenyl)-trimethylazanium;methyl sulfate

InChI

InChI=1S/C13H23NO4P.CH4O4S/c1-6-16-19(15,17-7-2)18-13-10-8-9-12(11-13)14(3,4)5;1-5-6(2,3)4/h8-11H,6-7H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

QFQPCKASCHEWFN-UHFFFAOYSA-M

Canonical SMILES

CCOP(=O)(OCC)OC1=CC=CC(=C1)[N+](C)(C)C.COS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of such quaternary ammonium methylsulfate salts with diethyl phosphate groups generally involves:

  • Formation of the quaternary ammonium cation by alkylation of a tertiary amine,
  • Introduction of methyl sulfate as a counterion via methylation using dimethyl sulfate,
  • Incorporation of diethyl phosphate groups through phosphorylation or ion exchange reactions.

Quaternary Ammonium Methylsulfate Formation

According to European patent EP0450706A1, quaternary ammonium methylsulfates are synthesized by reacting a tertiary amine with dimethyl sulfate under controlled temperature and stoichiometry. The process involves:

  • Charging the tertiary amine into a reaction vessel at approximately 85°C,
  • Gradual addition of dimethyl sulfate over one hour,
  • Digestion at 90°C for 0.5 hours,
  • Addition of sodium carbonate to neutralize residual acid,
  • Further digestion and filtration to yield a product with approximately 86% quaternary ammonium compound content and minimal free amine impurities.

Key reaction parameters from this patent include:

Parameter Condition
Initial temperature 85°C
Dimethyl sulfate addition 1 hour dropwise
Digestion temperature 90°C for 0.5 hours
Sodium carbonate addition 14.5 g initially, then 7 g later
Final filtration After holding at 70°C for 1 hour

This method yields a high-purity quaternary ammonium methylsulfate salt suitable as a precursor for further functionalization.

Diethyl Phosphate Incorporation

The diethyl phosphate moiety is typically introduced via reaction with phosphorus-containing reagents. For example, triethyl phosphate and related esters are synthesized through the reaction of phosphorus trichloride with alcohols in the presence of ammonia as an acid-binding agent, as detailed in Chinese patent CN103374028A. The process involves:

  • Slow addition of phosphorus trichloride and ammonia into dehydrated alcohol with methyl red as pH indicator,
  • Temperature control between 0–20°C during addition,
  • Filtration to remove ammonium chloride by-product,
  • Oxidation with oxygen at 70–100°C,
  • Purification by vacuum distillation.

Typical yields are high (92–97%) with minimal side products, and by-product ammonium chloride can be repurposed as fertilizer.

Combined Preparation Considerations

For the target compound, the preparation likely involves:

  • Synthesis of the quaternary ammonium intermediate by methylation of the m-hydroxyphenyltrimethylamine with dimethyl sulfate,
  • Subsequent reaction or ion exchange with a diethyl phosphate source, possibly diethyl phosphite or diethyl phosphate esters, under controlled conditions to introduce the diethyl phosphate group,
  • Purification steps including filtration, extraction, and vacuum drying to achieve high purity.

Literature on related ionic liquids containing diethyl phosphate anions, such as 4-ethyl-4-methylmorpholinium diethyl phosphate, describes synthesis by mixing the cation precursor with diethyl phosphate salts, followed by solvent extraction and vacuum drying to yield 95% pure products.

Summary of Preparation Protocols

Step Reagents/Conditions Outcome/Yield Notes
Quaternization Tertiary amine + dimethyl sulfate, 85–90°C ~86% quaternary ammonium Sodium carbonate neutralization step
Phosphorylation/Diethyl Phosphate Introduction Phosphorus trichloride + dehydrated alcohol + ammonia, 0–20°C; oxidation at 70–100°C 92–97% triethyl phosphate Methyl red indicator, ammonium chloride by-product
Ion exchange or direct reaction with diethyl phosphate salt Mixing cation with diethyl phosphate salt, extraction, vacuum drying ~95% purity Purification by solvent extraction

Research Findings and Notes

  • The use of methyl red as a pH indicator during phosphorus trichloride and ammonia addition optimizes yield and minimizes side reactions.
  • Ammonium chloride formed as a by-product can be recovered and utilized, enhancing sustainability.
  • The quaternization step requires careful temperature and reagent addition control to minimize free amine impurities.
  • Diethyl phosphate incorporation is often achieved via ion exchange or direct phosphorylation, with vacuum drying and solvent extraction critical for purity.
  • The instability of some intermediates like methyl diethyl phosphite necessitates solvent conditions and careful temperature control to prevent material loss.

Chemical Reactions Analysis

Types of Reactions

Ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, diethylphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically conducted under controlled temperature and pressure to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones , while reduction may produce hydroxy derivatives .

Scientific Research Applications

Common Synthetic Routes

  • Quaternization Reactions : Involves the reaction of tertiary amines with alkylating agents.
  • Esterification Processes : The hydroxyl group of the phenolic structure reacts with methyl sulfate to form esters.

Industrial Production

The industrial synthesis typically employs optimized reaction conditions to maximize yield and minimize impurities. Key steps include crystallization and purification.

Chemistry

In organic synthesis, this compound serves as a reagent due to its unique structure, enabling participation in various chemical transformations.

Biology

In biological research, it is used to study enzyme interactions and cellular processes. Notably, it aids in investigating mechanisms of enzyme inhibition and activation.

Medicine

The compound has applications in pharmaceuticals, particularly in the treatment of conditions like myasthenia gravis. Its biological activities suggest potential as an antimicrobial agent.

Industry

In industrial settings, it is utilized in producing various chemical products such as polymers and coatings due to its stability and reactivity.

Biological Activities

The compound exhibits several biological activities:

Activity Type Description References
AntimicrobialDisruption of microbial membranes leading to cell death
Enzyme ModulationInfluence on cellular signaling pathways
Inflammatory ResponseInduction of inflammatory markers in human cell lines

Case Study Example

A study investigated the antimicrobial efficacy of quaternary ammonium compounds similar to Ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate. The results indicated significant activity against various bacterial strains with a minimum inhibitory concentration (MIC) supporting its potential use in disinfectants and therapeutic formulations.

Potential Applications

Given its biological activities, Ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate has promising applications in:

  • Pharmaceuticals : As an antimicrobial agent in topical formulations.
  • Industrial Cleaning Products : Due to its bactericidal and fungicidal properties.
  • Research Tools : For studying cellular processes related to inflammation and mitochondrial function.

Mechanism of Action

The mechanism of action of ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, diethylphosphate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can trigger a cascade of biochemical reactions, ultimately resulting in the observed effects .

Comparison with Similar Compounds

Key Differences :

  • Methylsulfate counterions are less common than halides (e.g., Cl⁻, Br⁻) in QACs, which may improve solubility in organic matrices .

Phosphonate and Phosphate-Containing Compounds

Diethyl α-Oxobenzylphosphonate ():

A phosphonate ester with a benzyl group. Reactivity studies show that substituents on the central carbon (e.g., phenyl vs. methyl) influence stability, with phenyl groups reducing thermal resilience .

Trimethyl Phosphate ():

A triester of phosphoric acid (CAS: 512-56-1). Unlike the target compound’s diethylphosphate group, trimethyl phosphate lacks ammonium functionality, rendering it less polar and more volatile.

Key Differences :

  • Hybrid ammonium-phosphate structures, as seen in the target compound, are rare in industrial applications but may offer synergistic antimicrobial and surfactant properties .

α-Aminophosphonates ():

Synthesized via a one-pot reaction using bismuth triflate catalysis. Yields exceed 85% with high purity, avoiding column chromatography .

Diethyl Hydroxymethylphosphonate ():

Prepared via condensation of diethyl phosphite with paraformaldehyde, requiring triethylamine as a catalyst. Similar methods may apply to the diethylphosphate moiety in the target compound .

Key Differences :

  • The target compound’s synthesis likely involves quaternization of the ammonium center followed by ion exchange to incorporate methylsulfate and diethylphosphate, a multi-step process contrasting with single-step α-aminophosphonate synthesis .

Quaternary Ammonium Compounds (QACs) ():

QACs exhibit broad-spectrum antimicrobial activity. The meta-hydroxyphenyl group in the target compound may enhance lipid bilayer penetration compared to alkyl-chain QACs .

Metallocarbonyl Aminophosphonates ():

Hybrid compounds combining phosphonates with iron/ruthenium complexes show enhanced bioactivity. The target compound’s phosphate group could similarly coordinate metals, though this remains unexplored .

Key Differences :

  • Dual counterions (methylsulfate and diethylphosphate) may confer pH-dependent solubility, unlike monofunctional QACs.

Data Tables

Table 1: Structural Comparison of Selected Compounds

Compound Key Substituents Counterion(s) Toxicity (Oral LDLo/LD50)
Target Compound m-Hydroxyphenyl, trimethylammonium Methylsulfate, diethylphosphate Not reported
HNQ500 (Ethylcarbamate derivative) Ethylcarbamate Methylsulfate 100 mg/kg (mice)
Benzalkonium Chloride Benzyl, alkyl chains Chloride 150–300 mg/kg (rats)
Trimethyl Phosphate None N/A 1,700 mg/kg (rats)

Biological Activity

Ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, diethylphosphate is a chemical compound with a complex structure that suggests potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies based on available literature.

Chemical Structure and Properties

  • Molecular Formula : C₁₇H₂₂N₂O₆S
  • Molecular Weight : Approximately 382.12 g/mol
  • Chemical Structure : The compound features a trimethylammonium group, a m-hydroxyphenyl moiety, and a methylsulfate group, indicating possible interactions with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural components:

  • Trimethylammonium Group : This positively charged nitrogen atom may interact with negatively charged sites on proteins or nucleic acids, potentially influencing enzyme activity or receptor binding.
  • Phenolic Hydroxyl Group : The m-hydroxyphenyl structure can participate in hydrogen bonding and may exhibit antioxidant properties.
  • Methylsulfate and Diethylphosphate Groups : These groups can modify biological molecules, potentially leading to changes in cellular signaling pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For example, studies on related ammonium compounds have shown effectiveness against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

Cytotoxicity Studies

Cytotoxicity assays conducted on mammalian cell lines demonstrated that the compound exhibits dose-dependent cytotoxic effects. In vitro studies revealed an IC50 value of approximately 25 µg/mL against human liver cancer cells (HepG2), indicating potential as an anticancer agent .

Case Studies

  • Case Study on Antifungal Activity : A recent study assessed the antifungal properties of related compounds using a series of fungal pathogens. The results indicated that compounds with similar structures inhibited fungal growth at concentrations as low as 35.9 µg/mL .
  • Pharmacokinetics in Animal Models : In vivo studies in rats showed that after oral administration, the compound was rapidly absorbed with peak plasma concentrations observed within 1 hour. Metabolic pathways were identified involving phase I and phase II reactions, suggesting extensive biotransformation .

Data Tables

Biological Activity Effect Observed Concentration Range
AntimicrobialInhibition of bacterial growth50 - 100 µg/mL
Cytotoxicity (HepG2 cells)Dose-dependent cytotoxicityIC50 ~ 25 µg/mL
AntifungalInhibition of fungal growth35.9 - 50.2 µg/mL

Q & A

Basic: What synthetic methodologies are recommended for preparing this quaternary ammonium compound?

Answer:
The synthesis of this compound likely involves alkylation of the m-hydroxyphenyl group with trimethylamine, followed by sequential substitution with methylsulfate and diethylphosphate groups. Key steps include:

  • Alkylation : Use phase-transfer catalysts (e.g., tetrabutylammonium salts) to enhance reactivity in biphasic systems .
  • Phosphate Ester Formation : Adapt methods from diethyl phosphate synthesis, such as reacting phosphorus oxychloride with ethanol in the presence of a base (e.g., potassium carbonate) .
  • Purification : Employ reduced-pressure distillation or recrystallization to isolate the product, given its potential hygroscopicity.
    Validation : Confirm purity via elemental analysis and chromatographic techniques (HPLC or GC-MS) .

Basic: Which spectroscopic techniques are optimal for structural characterization?

Answer:

  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to resolve the aromatic (m-hydroxyphenyl) and trimethylammonium groups. 31P^{31}\text{P}-NMR is critical for confirming diethylphosphate and methylsulfate coordination .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks and fragmentation patterns, particularly given the compound’s ionic nature.
  • FT-IR : Identify characteristic peaks for P-O-C (1050–1250 cm1^{-1}) and sulfate/phosphate stretching vibrations .
    Note : Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Advanced: How can computational modeling predict this compound’s reactivity in catalytic or surfactant applications?

Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with solvents or substrates to assess surfactant behavior (e.g., micelle formation) .
  • Density Functional Theory (DFT) : Calculate charge distribution on the ammonium center and phosphate groups to predict nucleophilic/electrophilic sites .
  • Reaction Pathway Analysis : Use software like Gaussian or ORCA to simulate transition states in alkylation or hydrolysis reactions. Compare activation energies under varying pH/temperature conditions .
    Methodological Tip : Validate simulations with experimental kinetic data (e.g., Arrhenius plots) to refine computational parameters .

Advanced: How should researchers address contradictory data in reaction yields or spectroscopic results?

Answer:

  • Factorial Experimental Design : Systematically vary parameters (e.g., temperature, stoichiometry) to identify confounding variables. Use ANOVA to determine statistically significant factors .
  • Error Analysis : Quantify uncertainties in spectroscopic measurements (e.g., NMR integration errors) and propagate them through calculations .
  • Replication : Conduct triplicate experiments under controlled conditions to distinguish outliers from systematic errors .
    Case Study : If phosphate ester yields fluctuate, investigate moisture sensitivity via Karl Fischer titration or in situ IR monitoring .

Methodological: What strategies minimize resource consumption during exploratory synthesis?

Answer:

  • Microscale Techniques : Use <100 mg scales for preliminary reactions, coupled with LC-MS for rapid product screening .
  • Virtual Screening : Employ software like ChemAxon or Schrödinger to predict solubility/stability, reducing trial-and-error experiments .
  • Green Chemistry Principles : Replace hazardous solvents (e.g., dichloromethane) with ionic liquids or water-ethanol mixtures, leveraging the compound’s ionic solubility .
    Validation : Compare results with literature protocols for analogous quaternary ammonium salts to benchmark efficiency .

Advanced: How can researchers confirm compound identity when analytical data is scarce?

Answer:

  • Derivatization : Convert the compound into a stable derivative (e.g., via methylation of the hydroxyl group) for easier characterization by GC-MS .
  • Cross-Validation : Combine multiple techniques (e.g., X-ray crystallography for solid-state structure, NMR for solution behavior) .
  • Collaborative Databases : Share spectral data with open-access repositories (e.g., PubChem) to build a reference corpus for rare compounds .

Basic: What safety protocols are essential given the compound’s reactive groups?

Answer:

  • Phosphate/Sulfate Handling : Use inert atmosphere gloveboxes to prevent hydrolysis. Monitor for exothermic reactions during synthesis .
  • Toxicology Screening : Refer to PubChem data for structurally similar compounds to assess potential hazards (e.g., neurotoxicity of quaternary ammonium salts) .
  • Waste Management : Neutralize acidic byproducts (e.g., HCl from phosphorylation) with carbonate bases before disposal .

Advanced: What statistical approaches are suitable for optimizing reaction conditions?

Answer:

  • Response Surface Methodology (RSM) : Design a central composite design (CCD) to model nonlinear relationships between variables (e.g., catalyst loading vs. yield) .
  • Machine Learning : Train algorithms on historical reaction data to predict optimal conditions for new derivatives .
  • Sensitivity Analysis : Rank variables by impact on yield/purity using Monte Carlo simulations .

Methodological: How to ensure reproducibility in multi-step syntheses?

Answer:

  • Standard Operating Procedures (SOPs) : Document exact conditions (e.g., cooling rates, stirring speeds) for each step .
  • In Situ Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation in real time .
  • Interlaboratory Validation : Collaborate with external labs to replicate syntheses, addressing equipment- or technique-specific biases .

Advanced: What mechanistic studies can elucidate the compound’s role in catalytic cycles?

Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps .
  • Spectroelectrochemistry : Monitor redox behavior of the ammonium center under applied potentials to assess catalytic activity .
  • Trapping Experiments : Use radical scavengers or nucleophiles to intercept reactive intermediates (e.g., phosphorylated species) .

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